molecular formula C36H58O28 B3029508 Neoagarohexaitol CAS No. 68289-59-8

Neoagarohexaitol

Cat. No. B3029508
CAS RN: 68289-59-8
M. Wt: 938.8 g/mol
InChI Key: MDDTZRQNBOQDHS-NRTBGCROSA-N
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Description

Neoagarohexaitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the empirical formula C36H58O28 and a molecular weight of 938.83 . It’s prepared enzymatically from agar .


Molecular Structure Analysis

The molecular structure of Neoagarohexaitol is quite complex, with a SMILES string representation as follows :

OCC@@H[C@@H]1OCC@H[C@H]1O[C@@H]2OC@HC@HC@H[C@@H]4O[C@@H]5OC@HC@HC@H[C@@H]7O[C@@H]8OC@HC@HC@H[C@H]8O)[C@H]5O)[C@H]2O 

This structure is based on the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

Neoagarohexaitol is a solid substance with a storage temperature of 2-8°C . It’s important to note that synthetic products like Neoagarohexaitol have potential research and development risks .

Scientific Research Applications

Agarase Substrate and Enzymology

Neoagarohexaitol serves as a substrate for 3-agarase II activity. Researchers have investigated β-agarases from Pseudomonas atlantica using Neoagarohexaitol as a model compound . Understanding its enzymatic interactions can shed light on agar degradation pathways and aid in biotechnological applications.

Thermostable Agarase Studies

In studies involving purified agarase, Neoagarohexaitol has been used alongside agar and other neoagarooligosaccharides. These reactions provide insights into the enzymatic hydrolysis of agar at elevated temperatures. The thermostability of Neoagarohexaitol makes it a valuable tool for understanding agar degradation mechanisms .

Mechanism of Action

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDTZRQNBOQDHS-NRTBGCROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745640
Record name PUBCHEM_71308792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoagarohexaitol

CAS RN

68289-59-8
Record name PUBCHEM_71308792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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